REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].N1C=CC=CC=1.[CH3:14][C:15]1[CH:20]=[C:19]([NH2:21])[C:18]([CH3:22])=[CH:17][C:16]=1[OH:23].CCCCCC.[C:30](OCC)(=[O:32])[CH3:31]>>[C:1]([O:23][C:16]1[CH:17]=[C:18]([CH3:22])[C:19]([NH:21][C:30](=[O:32])[CH3:31])=[CH:20][C:15]=1[CH3:14])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.894 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)N)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed
|
Type
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CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=C1)C)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 763 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |